2-Hexyl-1,3-dioxan-5-ol
Description
2-Hexyl-1,3-dioxan-5-ol is a six-membered heterocyclic compound belonging to the 1,3-dioxane class, characterized by a hexyl substituent at position 2 and a hydroxyl group at position 5 (Figure 1). Its molecular formula is C₁₀H₂₀O₃, with a molecular weight of 188.26 g/mol and a cis/trans isomerism due to the hydroxyl group’s stereochemistry .
Structure
3D Structure
Properties
CAS No. |
18550-94-2 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-hexyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-10-12-7-9(11)8-13-10/h9-11H,2-8H2,1H3 |
InChI Key |
ZIWLHBBLQRQFSA-UHFFFAOYSA-N |
SMILES |
CCCCCCC1OCC(CO1)O |
Canonical SMILES |
CCCCCCC1OCC(CO1)O |
Other CAS No. |
18445-22-2 18550-94-2 1708-36-7 |
Synonyms |
trans-2-hexyl-1,3-dioxan-5-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3-Dioxane Family
(a) Glycerol Formal (1,3-Dioxan-5-ol)
- Molecular Formula : C₄H₈O₃
- Molecular Weight : 104.1 g/mol
- Applications : Used as a solvent and drug delivery cosolvent due to its low toxicity and high biocompatibility .
- Physical Properties : Boiling point = 192–193°C; density = 1.203 g/mL .
- Key Difference : Lacks the hexyl group, resulting in lower hydrophobicity and different industrial uses compared to 2-hexyl-1,3-dioxan-5-ol.
(b) 2-Phenyl-1,3-dioxan-5-ol
- Molecular Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.20 g/mol
- Structure : Features a phenyl group at position 2 instead of hexyl (Figure 3).
- Applications : Used in synthesizing benzaldehyde glyceryl acetal for food flavoring .
- Key Difference : The aromatic phenyl group enhances stability but reduces solubility in polar solvents compared to the aliphatic hexyl chain in this compound .
Analogues with Different Ring Systems
(a) Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)
- Molecular Formula : C₆H₁₂O₃
- Molecular Weight : 132.16 g/mol
- Structure : Five-membered 1,3-dioxolane ring with two methyl groups and a hydroxymethyl substituent.
- Applications : Widely used as a bio-based solvent and fuel additive.
- Research Findings : Over ZrO₂-SiO₂ catalysts, solketal synthesis exhibits higher selectivity (>70%) compared to this compound, attributed to steric hindrance from the hexyl group in the latter .
(b) 2-Hexyl-1,3-dioxolane
- Molecular Formula : C₉H₁₈O₂
- Molecular Weight : 158.23 g/mol
- Structure : Five-membered dioxolane ring with a hexyl substituent (Figure 4).
- Synthesis: Prepared via epoxidation of hexanol or acid-catalyzed reactions with ethylene oxide .
- Key Difference : The smaller ring size increases ring strain, enhancing reactivity in polymerization compared to six-membered dioxanes .
Styrenated Derivatives
2-[(E)-2-Phenylethenyl]-1,3-dioxan-5-ol
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
- Structure : Contains a styryl group (E-configuration) at position 2 (Figure 5).
- Applications : Found naturally in herbs and spices; used in fragrances for its floral aroma .
- Key Difference: The conjugated styryl group enables UV absorption, making it suitable for photochemical applications, unlike non-aromatic this compound .
Data Table: Comparative Properties of 1,3-Dioxane Derivatives
*Selectivity data based on ZrO₂-SiO₂ catalytic ketalization studies .
Research Findings and Industrial Relevance
- Catalytic Behavior : The hexyl group in this compound introduces steric hindrance, reducing its selectivity in ketalization reactions compared to solketal .
- Solubility Trends : Aliphatic chains (e.g., hexyl) enhance lipid solubility, making this compound suitable for lipid-based flavor formulations, whereas phenyl derivatives are preferred in polar matrices .
- Safety Profile : 2-Hexyl-1,3-dioxolane requires stringent handling (ventilation, PPE) due to flammability, whereas glycerol formal is safer for pharmaceutical use .
Figures :
- Figure 1: this compound structure (cis/trans isomers).
- Figure 2: Glycerol formal (1,3-dioxan-5-ol).
- Figure 3: 2-Phenyl-1,3-dioxan-5-ol.
- Figure 4: 2-Hexyl-1,3-dioxolane.
- Figure 5: 2-[(E)-2-Phenylethenyl]-1,3-dioxan-5-ol.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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